Tert-butyl 2-amino-4,6-dichlorobenzoate
Description
The compound 2-amino-4,6-dichloropyrimidine and its derivatives are heterocyclic aromatic molecules with a pyrimidine core substituted by amino and chlorine groups at positions 2, 4, and 4. These compounds are synthesized via a two-step procedure:
Condensation reaction: Substituted malonic acid diesters react with guanidine in sodium ethoxide to form 2-amino-4,6-dihydroxypyrimidines .
Chlorination: The hydroxyl groups at positions 4 and 6 are replaced with chlorine using the Vilsmeier–Haack–Arnold reagent, yielding 2-amino-4,6-dichloropyrimidines in high yields .
These compounds exhibit notable biological activity, particularly in suppressing immune-activated nitric oxide (NO) production in mouse peritoneal cells, with IC50 values ranging from 2–36 μM . The 5-substituted derivatives (e.g., 5-fluoro or 5-alkyl groups) demonstrate enhanced potency compared to unsubstituted analogs .
Properties
IUPAC Name |
tert-butyl 2-amino-4,6-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOOEIOPEUWRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4,6-dichlorobenzoate typically involves the esterification of 2-amino-4,6-dichlorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4,6-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
Tert-butyl 2-amino-4,6-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4,6-dichlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloro substituents can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues
The biological and chemical properties of 2-amino-4,6-dichloropyrimidines are best understood in comparison with:
- 2-Amino-4,6-dihydroxypyrimidines (Dihydroxy analogs)
- Other 5-substituted dichloropyrimidines
- Reference NO inhibitors (e.g., 1,400 W, NG-monomethyl-L-arginine)
| Compound Class | Key Structural Features | Biological Activity (NO Inhibition) | Cytotoxicity | IC50 Range | Notable Derivatives |
|---|---|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidines | Chlorine at 4,6; amino at 2; substituent at 5 | Potent NO suppression (55–100%) | None | 2–36 μM | B12 (5-Fluoro) : IC50 = 2 μM |
| 2-Amino-4,6-dihydroxypyrimidines | Hydroxyl at 4,6; amino at 2 | No activity | None | Inactive at 200 μM | N/A |
| 5-Alkyl dichloropyrimidines | Alkyl groups (methyl, ethyl, etc.) at 5 | Moderate activity (IC50 = 9–36 μM) | None | 9–36 μM | B6 (5-Ethyl) : IC50 = 9 μM |
| Reference NO inhibitors | Non-pyrimidine structures (e.g., arginine analogs) | Variable potency | Variable | 5–50 μM | 1,400 W: IC50 = 5 μM |
Key Findings :
Chlorine Substitution vs. Hydroxyl Groups: The dichloropyrimidines (e.g., B1–B12) exhibit significant NO-inhibitory activity, while dihydroxy analogs (A1–A12) are entirely inactive, even at higher concentrations . Chlorine atoms enhance electrophilicity and membrane permeability, critical for interacting with immune cell targets .
Impact of 5-Substituents :
- Electron-Withdrawing Groups (e.g., 5-Fluoro) : The 5-fluoro derivative (B12) showed the highest potency (IC50 = 2 μM), outperforming reference compounds like 1,400 W (IC50 = 5 μM) . Fluorine’s electronegativity likely stabilizes interactions with target enzymes or receptors.
- Alkyl Substituents : Linear alkyl chains (e.g., ethyl, propyl) at position 5 reduce steric hindrance, improving binding affinity. Branched or bulky groups (e.g., isopropyl) decrease activity .
Mechanistic Insights: Dichloropyrimidines inhibit NO production without affecting cell viability, suggesting a specific mechanism targeting inducible nitric oxide synthase (iNOS) or upstream signaling pathways (e.g., NF-κB) . In contrast, dihydroxy analogs lack the reactivity required to interfere with these pathways .
Broader Context of Dichloropyrimidines in Pharmacology
- Antiviral Activity : Earlier studies highlight dichloropyrimidines as inhibitors of poliovirus, herpesvirus, and vaccinia virus replication, likely through interference with viral RNA synthesis .
- Kinase Inhibition: Substituted dichloropyrimidines are explored as EGFR and cyclin-dependent kinase inhibitors, though their NO-suppressive effects represent a novel application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
